molecular formula C14H10ClNO5 B2396376 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde CAS No. 1012963-44-8

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde

Cat. No.: B2396376
CAS No.: 1012963-44-8
M. Wt: 307.69
InChI Key: HINYIUMRCHDSBM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy group and a substituted phenoxy moiety at the 4-position. The phenoxy group is further substituted with chlorine at the 2-position and a nitro group at the 4-position.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14-6-9(8-17)2-4-13(14)21-12-5-3-10(16(18)19)7-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINYIUMRCHDSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Aryl Ether Formation

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and phenols, is a cornerstone for constructing diaryl ethers. Adapted from the methodology in CN102399152B, this approach involves:

Reactants :

  • 2-Chloro-4-nitrophenol (electron-deficient phenol)
  • 4-Fluoro-3-methoxybenzaldehyde (aryl halide with aldehyde functionality)

Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Base : Anhydrous potassium carbonate (K₂CO₃)
  • Catalyst : Copper(I) iodide (CuI, 10 mol%)
  • Temperature : 90°C
  • Duration : 18–24 hours under inert atmosphere

Mechanism :
The reaction proceeds via oxidative addition of the aryl halide to the copper catalyst, followed by deprotonation of the phenol to form a phenoxide intermediate. Nucleophilic attack on the activated aryl halide yields the diaryl ether, with subsequent reductive elimination regenerating the catalyst.

Workup :
Post-reaction, the mixture is cooled to room temperature, filtered to remove insoluble residues, and concentrated under reduced pressure. The crude product is partitioned between toluene and water, with the organic layer isolated, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–75%
Purity : >95% (HPLC)

Advantages :

  • High functional group tolerance.
  • Scalable to industrial production.
  • Utilizes cost-effective copper catalysts.

Limitations :

  • Prolonged reaction times.
  • Sensitivity of the aldehyde group to oxidative side reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr exploits electron-deficient aryl halides reacting with phenoxide nucleophiles. This method, analogous to protocols in CN110746322A, involves:

Reactants :

  • 4-Fluoro-3-methoxybenzaldehyde
  • Sodium 2-chloro-4-nitrophenoxide (generated in situ from 2-chloro-4-nitrophenol and NaOH)

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO)
  • Base : Sodium hydride (NaH)
  • Temperature : 80°C
  • Duration : 12–16 hours

Mechanism :
The electron-withdrawing nitro and chloro groups activate the aryl halide toward nucleophilic attack. The phenoxide ion displaces the fluoride, forming the diaryl ether.

Workup :
The reaction is quenched with ice-cold water, extracted with dichloromethane (DCM), and purified via recrystallization from ethanol.

Yield : 60–70%
Purity : 90–93%

Advantages :

  • Faster than Ullmann coupling.
  • No transition metal catalysts required.

Limitations :

  • Requires strongly electron-deficient aryl halides.
  • Base-sensitive substrates may degrade.

Mitsunobu Reaction with Protected Aldehydes

To circumvent aldehyde reactivity, a protection-deprotection strategy is employed:

Protection :
The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde (isovanillin) is protected as an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux.

Mitsunobu Reaction :
The protected aldehyde reacts with 2-chloro-4-nitrophenol under Mitsunobu conditions:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Duration : 6–8 hours

Deprotection :
The acetal is hydrolyzed using dilute hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the aldehyde.

Yield : 50–55% (over two steps)
Purity : 85–88%

Advantages :

  • Mild conditions for acid-sensitive substrates.
  • Avoids metal catalysts.

Limitations :

  • Low overall yield due to multistep synthesis.
  • High cost of Mitsunobu reagents.

Comparative Analysis of Synthetic Methods

Parameter Ullmann Coupling SNAr Mitsunobu
Yield 65–75% 60–70% 50–55%
Reaction Time 18–24 h 12–16 h 6–8 h (per step)
Catalyst CuI None DIAD/PPh₃
Functional Group Tolerant Requires activation Requires protection
Scalability High Moderate Low

Industrial-Scale Optimization Strategies

Solvent Recycling

DMF, a high-boiling polar aprotic solvent, is recovered via vacuum distillation post-reaction, reducing costs and environmental impact.

Catalyst Recovery

Copper catalysts are precipitated as oxides by adjusting pH, filtered, and reused in subsequent batches, minimizing metal waste.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% and improving yields by 10–15% compared to batch processes.

Challenges and Mitigation Strategies

Aldehyde Oxidation

Cause : Prolonged heating in the presence of oxidizing agents (e.g., nitro groups).
Solution : Conduct reactions under nitrogen atmosphere; add radical scavengers like BHT (butylated hydroxytoluene).

Regioselectivity

Cause : Competing substitution at alternative positions.
Solution : Use directing groups (e.g., nitro) to control reaction site.

Purification Difficulties

Cause : Similar polarity of by-products.
Solution : Employ gradient elution in column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as an inhibitor of 12-lipoxygenase (12-LOX), which plays a crucial role in several pathological conditions, including cancer and diabetes. Inhibiting 12-LOX can reduce the levels of 12-HETE, a metabolite linked to increased cancer cell metastasis and inflammatory responses. Research indicates that derivatives of this compound exhibit significant potency against 12-LOX, opening avenues for drug development targeting inflammatory diseases and cancer .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde. The presence of nitro and chloro substituents enhances the biological activity against various pathogens, making it a candidate for developing new antimicrobial agents . The compound's structure allows for modifications that can lead to improved efficacy against resistant strains of bacteria.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various biologically active molecules, including sulfonamide derivatives known for their therapeutic properties. The ability to introduce diverse functional groups through its reactive aldehyde moiety facilitates the creation of complex structures with potential pharmacological benefits .

Case Study 1: Inhibition of 12-LOX

A study demonstrated that derivatives of this compound effectively inhibited 12-LOX activity in vitro. The compounds exhibited nanomolar potency and selectivity over other lipoxygenases, suggesting their potential as therapeutic agents for inflammatory diseases such as diabetes and cancer .

Table 1: Inhibition Potency of Various Derivatives

Compound NameIC50 (nM)Selectivity Ratio
Compound A (derivative)50>100
Compound B (derivative)30>150
Compound C (parent compound)75>80

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of modified benzaldehyde derivatives, including those based on the structure of this compound. These compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections caused by resistant bacterial strains .

Table 2: Antimicrobial Activity Against Selected Bacteria

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus18
Compound EEscherichia coli15
Compound FPseudomonas aeruginosa20

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Activities References
4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde 2-Cl, 4-NO₂ phenoxy C₁₄H₉ClNO₅ High electrophilicity (due to NO₂) -
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde 4-NO₂ benzyloxy C₁₅H₁₃NO₅ Crystalline structure (R = 0.044)
4-(Benzyloxy)-3-methoxybenzaldehyde Benzyloxy C₁₅H₁₄O₃ Antimicrobial, antioxidant activities
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-BrCH₂ benzyloxy C₁₆H₁₅BrO₃ Intermediate for antifungal agents
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde 2-Cl, 6-F benzyloxy C₁₅H₁₁ClFO₃ Halogenated substituents for stability
4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde 2-Cl-thiazolylmethoxy C₁₂H₉ClN₂O₃ Heterocyclic bioactivity potential

Key Observations:

  • Nitro Group Impact : The nitro group in the target compound and 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution.
  • Halogen Effects : Chloro and bromo substituents (e.g., in ) improve stability and serve as reactive handles for further functionalization.

Physical Properties

  • Solubility : Nitro and halogen substituents generally reduce water solubility but enhance solubility in organic solvents.
  • Melting Points : Crystalline analogs like 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde exhibit higher melting points due to strong intermolecular interactions.

Biological Activity

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1012963-44-8
  • Molecular Formula : C16H14ClN2O4
  • Molecular Weight : 334.74 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on related benzaldehyde derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzaldehyde derivatives. For instance, a series of synthesized compounds showed promising activity against various cancer cell lines, including prostate and colorectal cancer. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK pathway .

Case Study Example :
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to apoptosis.
  • Modulation of Gene Expression : Interaction with transcription factors can alter the expression of genes involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity. For example, modifications in the nitro or chloro groups can enhance or diminish antimicrobial and anticancer properties.

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Mechanism
This compoundModerateHighEnzyme inhibition, ROS generation
2-Hydroxy-3-methoxybenzaldehydeLowModerateApoptosis induction
Benzaldehyde Derivative AHighLowCell wall synthesis disruption

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-methoxy-4-hydroxybenzaldehyde and 2-chloro-4-nitrofluorobenzene. Key steps include:

  • Reagent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state and enhance reactivity .
  • Catalysts: Potassium carbonate or cesium carbonate as a base to deprotonate the phenolic hydroxyl group .
  • Temperature: Reactions are conducted at 80–100°C for 6–12 hours to ensure completion .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yields range from 45–70%, depending on solvent purity and stoichiometric ratios .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 10.2 (aldehyde proton), δ 8.2–7.1 (aromatic protons), and δ 3.9 (methoxy group) .
    • ¹³C NMR: Aldehyde carbon at δ 190–195 ppm, nitrophenoxy carbons at δ 145–155 ppm .
  • IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O aldehyde) and 1520 cm⁻¹ (NO2 asymmetric stretch) .
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 76.6° in analogous compounds) and confirms substituent positions .

Q. What are the common reactivity patterns of the aldehyde and nitro groups in this compound?

Methodological Answer: The aldehyde group is electrophilic, enabling:

  • Nucleophilic Additions: Reactions with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses .
  • Reductions: Sodium borohydride reduces the aldehyde to a primary alcohol, though competing nitro group reduction may require protective strategies .
    The nitro group undergoes:
  • Reduction to Amine: Catalytic hydrogenation (H2/Pd-C) yields 4-(2-chloro-4-aminophenoxy)-3-methoxybenzaldehyde, a precursor for heterocyclic systems .

Q. How can reaction conditions be optimized to minimize side reactions (e.g., aldehyde oxidation or nitro group reduction)?

Methodological Answer:

  • Aldehyde Protection: Use acetal protection (e.g., ethylene glycol/H⁺) during nitro reductions to prevent aldehyde oxidation .
  • Selective Catalysts: For nitro reduction, employ PtO2 instead of Pd-C to avoid over-reduction of the aldehyde .
  • Temperature Control: Lower reaction temperatures (25–40°C) and inert atmospheres (N2/Ar) stabilize sensitive groups .

Q. How does steric hindrance from the 2-chloro-4-nitrophenoxy group influence regioselectivity in further functionalization?

Methodological Answer: The bulky 2-chloro-4-nitrophenoxy group directs electrophilic substitutions (e.g., nitration, sulfonation) to the less hindered positions:

  • Meta to Nitro Group: Electrophiles preferentially attack the 5-position of the benzaldehyde ring due to steric and electronic effects .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity hotspots, guiding synthetic planning .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR identifies conformational exchange in solution (e.g., aldehyde rotamers) .
  • Crystallography vs. Solution Data: Compare solid-state (X-ray) and solution (NMR) structures to distinguish static vs. dynamic disorder .
  • Advanced Techniques: 2D NMR (COSY, NOESY) clarifies through-space interactions and resolves overlapping signals .

Q. How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

  • QSAR Models: Use molecular descriptors (logP, polar surface area) to correlate structure with activity (e.g., antimicrobial or kinase inhibition) .
  • Docking Studies: Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET Prediction: SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) .

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